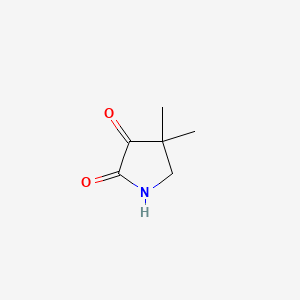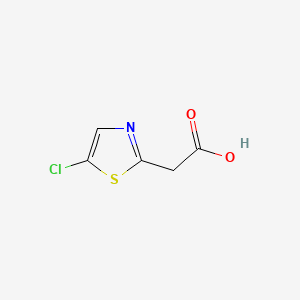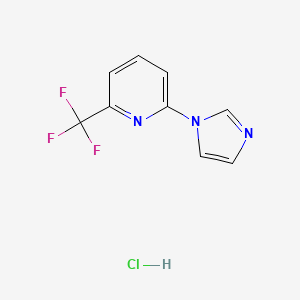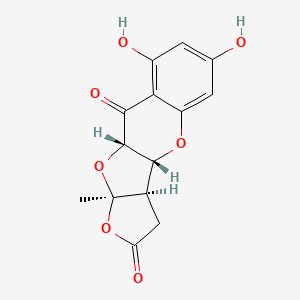
Planchol E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biochemical Analysis
Biochemical Properties
Planchol E plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain oxidative enzymes, thereby reducing oxidative stress within cells . Additionally, it can bind to proteins and alter their conformation, which may affect their function and stability .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling molecules such as reactive oxygen species (ROS), which play a crucial role in cell signaling . By reducing ROS levels, this compound can prevent oxidative damage to cellular components and maintain cellular homeostasis . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and inhibit their activity, thereby preventing the formation of harmful oxidative products . It also interacts with DNA and RNA, potentially affecting gene expression and protein synthesis . Additionally, this compound can modulate the activity of signaling pathways by binding to receptors and other signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Degradation products of this compound may also form over time, which could affect its efficacy and safety . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can maintain cellular function and prevent oxidative damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing oxidative stress and improving cellular function . At high doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and antioxidant defense . It interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound may also accumulate in specific cellular compartments, depending on its affinity for certain biomolecules . This distribution pattern can influence its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can exert its antioxidant effects and protect against oxidative damage . The localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .
Preparation Methods
Planchol E can be synthesized through chemical methods involving specific reactants and conditions. The synthetic routes typically involve the reaction of phenolic compounds under controlled conditions to yield this compound . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
Planchol E undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Planchol E is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection . In biology, it is used to investigate the effects of antioxidants on cell viability and function. In medicine, this compound is explored for its potential therapeutic benefits in preventing oxidative damage and related diseases . Additionally, it is used in industrial applications as a preservative to extend the shelf life of products .
Mechanism of Action
The mechanism of action of Planchol E involves its ability to donate electrons and neutralize free radicals, thereby preventing oxidative damage to cells and tissues . It targets reactive oxygen species and other free radicals, converting them into less harmful molecules. This antioxidant activity is crucial in protecting cells from oxidative stress and maintaining cellular health .
Comparison with Similar Compounds
Planchol E can be compared to other phenolic antioxidants such as vitamin E and butylated hydroxytoluene. While all these compounds exhibit antioxidant properties, this compound is unique due to its specific chemical structure and higher stability under certain conditions . Similar compounds include:
Vitamin E: Known for its antioxidant activity in biological systems.
Butylated Hydroxytoluene: Commonly used as a food preservative and antioxidant.
Properties
IUPAC Name |
(1S,10R,11R,15R)-4,6-dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O7/c1-14-6(4-9(17)20-14)12-13(21-14)11(18)10-7(16)2-5(15)3-8(10)19-12/h2-3,6,12-13,15-16H,4H2,1H3/t6-,12-,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEZSRAOQOUXOE-HVEUFLKGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(=O)O1)C3C(O2)C(=O)C4=C(C=C(C=C4O3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](CC(=O)O1)[C@@H]3[C@H](O2)C(=O)C4=C(C=C(C=C4O3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the biological activity of Planchol E?
A1: Research indicates that this compound did not exhibit cytotoxic activity against a selection of cancer cell lines []. This suggests that this compound might not be a viable candidate for anti-cancer therapies, at least not through a direct cytotoxic mechanism. Further research is needed to explore other potential biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
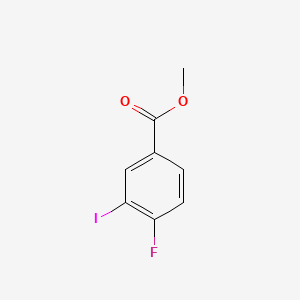




![7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572588.png)



